molecular formula C13H19N5O2S2 B3344288 JA2131 CAS No. 6505-99-3

JA2131

Cat. No.: B3344288
CAS No.: 6505-99-3
M. Wt: 341.5 g/mol
InChI Key: XHNSOGDMSSHQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JA2131 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

JA2131 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .

Scientific Research Applications

JA2131 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of PARG in DNA damage response and repair mechanisms.

    Biology: this compound is employed in cell biology studies to investigate the effects of PARG inhibition on cell viability and proliferation.

    Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to selectively kill cancer cells and enhance the efficacy of radiation therapy.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting PARG

Mechanism of Action

JA2131 exerts its effects by inhibiting poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in the regulation of poly(ADP-ribose) metabolism. By inhibiting PARG, this compound induces hyper-PARylation of poly(ADP-ribose) polymerase 1 (PARP1), leading to replication fork stalling and cancer cell death. The molecular targets and pathways involved include the DNA damage response pathway and the regulation of replication fork stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JA2131

This compound is unique due to its high potency and selectivity for PARG inhibition. Unlike other similar compounds, this compound has been shown to effectively induce hyper-PARylation of PARP1 and sensitize cancer cells to radiation-induced DNA damage, making it a valuable tool for cancer research and potential therapeutic applications .

Properties

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNSOGDMSSHQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402359
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-99-3
Record name NSC98003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JA2131
Reactant of Route 2
Reactant of Route 2
JA2131
Reactant of Route 3
JA2131
Reactant of Route 4
JA2131
Reactant of Route 5
Reactant of Route 5
JA2131
Reactant of Route 6
Reactant of Route 6
JA2131

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.